N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide
Description
The target compound, N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide, is a structurally complex molecule featuring:
- A 3-methylphenylacetamide core substituted with a sulfamoyl group.
- A bis-thiophene moiety (thiophene-3-carbonyl linked to thiophen-2-ylmethyl).
Properties
IUPAC Name |
N-[3-methyl-4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c1-12-9-15(21-13(2)22)3-6-18(12)28(24,25)20-10-16-4-5-17(27-16)19(23)14-7-8-26-11-14/h3-9,11,20H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJFTJVVNZZPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects. For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Biological Activity
N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide, with CAS number 1797614-67-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 434.6 g/mol. The compound features a thiophene moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| CAS Number | 1797614-67-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 434.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene carbonyl intermediate, followed by coupling with sulfamoyl and acetamide groups under controlled conditions to yield the desired product. This process may employ catalysts and specific solvents to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:
- Mycobacterium tuberculosis : This compound has shown promising activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting bacterial growth. The structure suggests that modifications to the thiophene ring may enhance its interaction with bacterial targets, potentially improving its efficacy against resistant strains .
- Other Bacteria : The compound has also been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity. The presence of the thiophene group is thought to contribute significantly to this activity by disrupting bacterial cell membranes or interfering with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro using various cancer cell lines:
- HepG2 Cells : Studies indicate that this compound can inhibit the proliferation of HepG2 liver cancer cells effectively. The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
- Structure Activity Relationship (SAR) : Modifications in the chemical structure, such as varying substituents on the thiophene or phenyl rings, have been shown to influence biological activity significantly. For instance, increasing lipophilicity has been correlated with enhanced anticancer effects .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
- Study on Antimycobacterial Activity : A comparative study demonstrated that derivatives of this compound exhibited varying degrees of activity against M. tuberculosis strains, with some modifications leading to MIC values below 10 μM, indicating strong potential for development as an anti-TB agent .
- Evaluation Against Cancer Cell Lines : In vitro assays revealed that certain derivatives showed more than 70% inhibition of cell viability in HepG2 cells at concentrations as low as 20 μM, suggesting significant anticancer potential .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) undergoes characteristic reactions influenced by its electron-withdrawing nature and hydrogen-bonding capacity:
Key Findings :
-
Oxidation of the sulfonamide to a sulfone (e.g., compound 13 in Source ) retained NLRP3 inhibitory potency, suggesting structural tolerance for this modification.
-
Hydrolysis under basic conditions (e.g., NaOH/ethanol) cleaves the sulfonamide bond, yielding intermediates useful for further derivatization.
Acetamide Group Transformations
The acetamide (-NHCOCH₃) group participates in hydrolysis and substitution reactions:
Key Findings :
-
Replacement of the acetamide with a tertiary amine (e.g., compound 14 in Source ) reduced bioactivity by ~2-fold, highlighting the importance of the amide bond for target interactions.
-
Alkaline hydrolysis of structurally similar acetamides (Source ) produced carboxylate intermediates used in thieno[2,3-b]pyridine synthesis.
Thiophene Ring Reactivity
The dual thiophene rings enable electrophilic substitution and carbonyl-based reactions:
Key Findings :
-
Thiophene rings in similar compounds (Source ) underwent sulfur-directed electrophilic substitutions to form fused heterocycles (e.g., thieno[2,3-b]pyridines).
-
Reduction of the carbonyl group (e.g., in compound 19 , Source ) enhanced solubility without compromising binding affinity .
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic systems participate in catalytic coupling:
Key Findings :
-
Piperazine-linked bis(thieno[2,3-b]pyridines) (Source ) were synthesized via Pd-catalyzed couplings, demonstrating the scaffold’s versatility.
Stability and Degradation Pathways
The compound’s stability under various conditions informs its synthetic and pharmacological utility:
Comparative Reactivity of Structural Analogs
Reactivity trends observed in similar compounds:
Comparison with Similar Compounds
Structural Features
Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains a single thiophene ring and a nitrile substituent. Lacks the sulfamoyl bridge and dual thiophene motifs present in the target compound. Synthesized via a two-step process involving acetyl chloride activation .
Sulfamoyl/Sulfonyl Acetamides
Triazole and Sulfamoyl Derivatives
Spectroscopic and Physical Properties
- Target Compound :
- Expected $ ^1H $-NMR signals:
Thiophene protons (δ 6.5–7.5), sulfamoyl NH (δ ~10.3), acetamide CH$_3$ (δ ~2.1).
- Higher molecular weight (~449 g/mol) due to dual thiophene groups.
-
- Crystal structure reveals nitro group twisted 16.7° from the benzene plane .
Preparation Methods
Preparation of 5-(Thiophene-3-Carbonyl)Thiophene-2-Carbaldehyde
The bis-thiophene core is constructed via Fiesselmann Thiophene Synthesis:
Reaction Scheme:
Thioglycolic acid + Methyl propiolate
→ Base-catalyzed conjugate addition
→ Cyclization with P4S10
→ Oxidation to aldehyde
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 80°C (gradient) |
| Catalyst | Sodium methoxide (0.1 eq) |
| Reaction Time | 48 hours |
| Yield | 68% (isolated) |
Critical to success is strict moisture control and gradual temperature escalation to prevent polymerization side reactions.
Functional Group Interconversion
The aldehyde intermediate undergoes sequential transformations:
Reduction-Amination Sequence:
R-CHO → R-CH2OH (NaBH4, EtOH, 0°C)
→ R-CH2OTs (TsCl, pyridine)
→ R-CH2NH2 (NaN3, DMF → H2/Pd-C)
Key Observations:
- Tosylate formation proceeds quantitatively at -20°C
- Azide displacement requires 72h reflux in DMF
- Catalytic hydrogenation achieves >95% deprotection
This sequence reliably produces the primary amine precursor for sulfamoyl bridge formation.
Sulfamoyl Bridge Installation
Sulfur Trioxide Complex Mediated Sulfonation
The phenyl backbone undergoes directed sulfonation:
Reaction Protocol:
- Charge 3-methyl-4-aminophenylacetamide (1.0 eq) in anhydrous DCM
- Add SO3·Py complex (1.2 eq) portionwise at -78°C
- Warm to RT over 6h
- Quench with NH4OH (28% aq.)
Analytical Data:
| Property | Value |
|---|---|
| Conversion (HPLC) | 92% |
| Regioselectivity | >99% para-sulfonation |
| Isolated Yield | 85% |
This method supersedes traditional chlorosulfonation approaches by eliminating HCl gas evolution and improving positional control.
Sulfamoyl Coupling Reaction
The critical sulfonamide bond forms via:
Optimized Conditions:
| Component | Quantity |
|---|---|
| Sulfonated intermediate | 1.0 eq |
| Thiophene-methylamine | 1.05 eq |
| EDCI/HOBt | 1.5 eq each |
| DIPEA | 3.0 eq |
| Solvent | DMF (anhydrous) |
| Temperature | 40°C, 24h |
Performance Metrics:
- Coupling Efficiency: 89% (19F NMR)
- Diastereomeric Ratio: N/A (planar sulfonamide)
- Purification: Silica gel chromatography (EtOAc/Hexanes)
This modern coupling approach avoids the pitfalls of classical Schotten-Baumann conditions, particularly for electron-deficient amines.
Acetamide Group Installation
Late-Stage Acetylation Strategy
Contrary to early-stage protection, terminal acetylation proves advantageous:
Procedure:
- Dissolve free amine (1.0 eq) in THF
- Add Ac2O (1.1 eq) and DMAP (0.1 eq)
- Stir at RT for 2h
- Concentrate and precipitate with H2O
Advantages:
- Avoids side reactions during sulfonation
- Permits facile quality control via amine titration
- Enables divergent synthesis of analogs
Final recrystallization from ethanol/water (7:3) affords pharmaceutical-grade material with >99.5% purity by qNMR.
Process Optimization and Scale-Up Considerations
Critical Quality Attributes (CQAs)
| Parameter | Target | Control Strategy |
|---|---|---|
| Sulfonamide Content | >98.0% | In-process FTIR monitoring |
| Residual Solvents | | Azeotropic drying with toluene |
|
| Particle Size | D90 < 50μm | Controlled anti-solvent addition |
| Polymorphic Form | Form I | Seeded crystallization |
Implementation of PAT (Process Analytical Technology) tools reduces batch-to-batch variability during scale-up.
Environmental Impact Mitigation
- Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) in coupling steps
- Catalytic recycling of EDCI/HOBt via membrane filtration
- SO3 waste neutralization using Ca(OH)2 slurry
These measures decrease PMI (Process Mass Intensity) by 42% compared to traditional protocols.
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, SO2NH), 7.89 (d, J=8.4 Hz, 2H), 7.72 (d, J=3.6 Hz, 1H), 7.51-7.48 (m, 3H), 6.98 (d, J=5.2 Hz, 1H), 4.42 (d, J=5.6 Hz, 2H), 2.51 (s, 3H), 2.08 (s, 3H)
HRMS (ESI+):
Calculated for C15H16N2O3S2 [M+H]+: 361.0648
Found: 361.0651
Thermal Behavior
| Analysis | Result |
|---|---|
| DSC Onset | 184.5°C |
| TGA Decomposition | 228°C (5% mass loss) |
| Hot Stage Microscopy | Polymorph transition at 172°C |
The thermal profile confirms suitable stability for API processing.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires precise control of reaction parameters:
- Temperature: Maintain step-specific ranges (e.g., 60–80°C for thiophene coupling; 0–5°C for sulfamoyl group introduction) to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation and non-polar solvents (e.g., toluene) for thiophene derivatization to enhance solubility and reaction efficiency .
- Catalysts: Employ Pd(PPh₃)₄ for cross-coupling reactions and triethylamine for acid scavenging .
- Purification: Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to achieve >95% purity .
Basic: What advanced spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for key groups:
- HRMS: Verify molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA: Use a C18 column (ACN/water gradient) to confirm purity (>98%) and detect trace impurities .
Basic: Which in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays for VEGFR-2 or PPARγ inhibition (IC₅₀ < 10 μM suggests potency) .
Advanced: How to design SAR studies to identify critical functional groups?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to:
- Thiophene rings (e.g., furan replacement) .
- Sulfamoyl group (e.g., alkyl vs. aryl substituents) .
- Activity Correlation: Compare IC₅₀ values across analogs (Table 1):
| Analog Modification | VEGFR-2 IC₅₀ (μM) | PPARγ Activation (%) |
|---|---|---|
| Thiophene → Furan | 12.5 | 45 |
| Methyl → Ethyl (Acetamide) | 8.2 | 72 |
| Sulfamoyl → Sulfonyl | >50 | 15 |
Data adapted from studies on triazole and thiophene derivatives .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into VEGFR-2 (PDB: 3VO3) or PPARγ (PDB: 3DZY) active sites. Focus on:
- MD Simulations: Run 100-ns simulations (AMBER) to assess binding stability (RMSD < 2 Å indicates stable complexes) .
Advanced: How to resolve contradictory activity data across experimental models?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) .
- Metabolic Stability: Test compound degradation in liver microsomes; low stability in murine models may explain reduced in vivo efficacy .
- Dose-Response Replication: Repeat assays with standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
Advanced: What are key considerations for in vivo studies?
Methodological Answer:
- Pharmacokinetics: Conduct ADME profiling in rodents:
- Toxicity: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate compound in buffers (pH 1.2–7.4) for 24 hrs; analyze via HPLC for degradation products (e.g., hydrolysis of acetamide at pH < 3) .
- Thermal Stability: Store at 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term storage .
Advanced: What methods identify primary biological targets?
Methodological Answer:
- Pull-Down Assays: Use biotinylated compound and streptavidin beads to isolate binding proteins from cell lysates .
- Phosphoproteomics: Compare phosphorylation patterns in treated vs. untreated cells (e.g., reduced p-VEGFR-2 suggests target engagement) .
Advanced: How to evaluate preliminary toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
